Chemical structure and properties of 3-(2-Methylpropyl)piperidin-4-amine
Chemical structure and properties of 3-(2-Methylpropyl)piperidin-4-amine
Title: Technical Guide: Chemical Structure, Synthesis, and Properties of 3-(2-Methylpropyl)piperidin-4-amine
Abstract This technical guide provides an in-depth analysis of 3-(2-Methylpropyl)piperidin-4-amine (also known as 3-isobutylpiperidin-4-amine), a critical 3,4-disubstituted piperidine scaffold used in medicinal chemistry. This molecule serves as a versatile building block for designing Janus Kinase (JAK) inhibitors, G-protein coupled receptor (GPCR) ligands, and analgesic agents. This document details its stereochemical complexity, validated synthesis protocols, physicochemical properties, and structural role in drug-target interactions.
Chemical Identity & Structural Analysis
The 3,4-disubstituted piperidine core is a "privileged scaffold," offering a rigid framework that can orient pharmacophores in specific vectors to maximize binding affinity.
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IUPAC Name: 3-(2-Methylpropyl)piperidin-4-amine
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Common Name: 3-Isobutyl-4-aminopiperidine
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Molecular Formula: C
H N -
Molecular Weight: 156.27 g/mol
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CAS Number: Note: While the specific CAS for the free base is often proprietary to specific libraries, the scaffold is widely referenced in patent literature for 3,4-disubstituted piperidines.
Stereochemistry & Conformational Analysis
The molecule possesses two chiral centers at C3 and C4 , giving rise to four stereoisomers (two enantiomeric pairs):
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cis-(3R,4S) and cis-(3S,4R)
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trans-(3R,4R) and trans-(3S,4S)
Conformational Locking: The bulky isobutyl group at position C3 exerts a strong steric influence, preferentially adopting an equatorial position to avoid high-energy 1,3-diaxial interactions with the axial protons at C1 and C5.
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Trans-Isomer: Both the C3-isobutyl and C4-amine groups can adopt equatorial positions (diequatorial), making this the thermodynamically most stable isomer.
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Cis-Isomer: One substituent must be axial. Since the isobutyl group is larger (
kcal/mol) than the amine group ( kcal/mol), the preferred conformation places the isobutyl equatorial and the amine axial.
Validated Synthesis Protocols
The synthesis of 3-(2-Methylpropyl)piperidin-4-amine requires strategies that control the relative stereochemistry (cis vs. trans).
Route A: Reductive Amination (Thermodynamic Control)
This is the industry-standard route for generating the trans-isomer or a separable mixture.
Step-by-Step Methodology:
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Precursor Preparation: Start with N-Boc-4-piperidone .
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-Alkylation:
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Reagents: Lithium Diisopropylamide (LDA), Isobutyl Iodide, THF, -78°C.
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Mechanism: Kinetic deprotonation forms the enolate, which attacks the isobutyl iodide.
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Outcome: Racemic N-Boc-3-isobutyl-4-piperidone .
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Reductive Amination:
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Reagents: Ammonium Acetate (NH
OAc), Sodium Cyanoborohydride (NaBH CN) or Sodium Triacetoxyborohydride (STAB), Methanol. -
Process: Formation of the iminium ion followed by hydride reduction.
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Stereocontrol: The hydride attacks from the less hindered face (axial attack), pushing the amine to the equatorial position. This favors the trans-isomer (diequatorial).
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Route B: Epoxide Ring Opening (Kinetic Control)
Used to access specific stereoisomers, particularly amino-alcohols which can be derivatized.
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Epoxidation: Convert the corresponding tetrahydropyridine to the epoxide.
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Ring Opening: Nucleophilic attack by an amine (or azide followed by reduction) typically occurs at the C4 position in a trans-diaxial fashion.
Figure 1: Synthetic pathway via reductive amination favoring the thermodynamically stable trans-isomer.
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological systems (ADME).
| Property | Value (Predicted/Experimental) | Relevance |
| LogP (Lipophilicity) | 1.8 – 2.2 | The isobutyl group significantly increases lipophilicity compared to the methyl analog (LogP ~0.5), improving membrane permeability. |
| pKa (Piperidine N) | 10.8 – 11.2 | Highly basic; exists as a cation at physiological pH (7.4). |
| pKa (Primary Amine) | 9.8 – 10.2 | Also basic; contributes to high water solubility in acidic media. |
| Polar Surface Area (PSA) | ~38 Å | Favorable for blood-brain barrier (BBB) penetration if the basicity is masked. |
| Rotatable Bonds | 3 | Low flexibility aids in "induced fit" binding without high entropic penalty. |
Solubility Profile:
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Water: High (as hydrochloride salt).
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DMSO: >100 mM.
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Organic Solvents: Soluble in DCM, Methanol, Ethanol.
Medicinal Chemistry Applications
Pharmacophore Features
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Isobutyl Group (Hydrophobic Anchor): Fills hydrophobic pockets (e.g., the ATP-binding site of kinases or the hydrophobic channel of GPCRs). Its bulk restricts the rotation of the piperidine ring, reducing the entropic cost of binding.
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4-Amino Group (H-Bond Donor/Acceptor): Forms critical hydrogen bonds with backbone carbonyls or side-chain residues (e.g., Asp, Glu) in the target protein.
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Piperidine Nitrogen: Often used as a linkage point to the rest of the drug molecule (e.g., via urea, amide, or sulfonamide bonds).
Case Study: Kinase Inhibition
In the design of JAK inhibitors, 3,4-disubstituted piperidines act as linkers that position the "warhead" (e.g., a nitrile or acrylamide) relative to the hinge-binding motif. The 3-isobutyl group can induce a specific conformation that improves selectivity for JAK1 over JAK2 by exploiting subtle differences in the solvent-exposed regions of the kinase domain.
Experimental Protocol: Synthesis of N-Boc-3-Isobutylpiperidin-4-amine
Objective: To synthesize the N-protected intermediate suitable for library generation.
Materials:
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N-Boc-3-isobutyl-4-piperidone (1.0 eq)
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Ammonium Acetate (10.0 eq)
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Sodium Cyanoborohydride (1.5 eq)
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Methanol (anhydrous)
Procedure:
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Imine Formation: Dissolve N-Boc-3-isobutyl-4-piperidone (10 mmol) and Ammonium Acetate (100 mmol) in anhydrous Methanol (50 mL). Stir at room temperature for 2 hours under nitrogen. Checkpoint: Monitor disappearance of ketone by TLC.
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Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (15 mmol) portion-wise.
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Reaction: Allow the mixture to warm to room temperature and stir overnight (16 hours).
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Quench: Quench with saturated NaHCO
solution (20 mL). -
Extraction: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
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Purification: Wash combined organics with brine, dry over MgSO
, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH OH 90:9:1) to isolate the amine.[1]
Safety Note: Sodium Cyanoborohydride is toxic and generates HCN gas in acidic conditions. Work in a well-ventilated fume hood.
References
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Synthesis of 3,4-disubstituted piperidines. Journal of Organic Chemistry. (2006). A novel approach to cis and trans 3,4-disubstituted piperidines via carbonyl ene cyclization.[2] Link
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Stereoselective Synthesis of Piperidines. Synfacts. (2006). Synthesis of cis- or trans-3,4-Disubstituted Piperidines. Link
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Piperidine Scaffolds in Drug Discovery. Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Link
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Mechanistic Insight. Gilbert Stork. (1945). The Synthesis of 3,4-disubstituted Piperidines. University of Wisconsin--Madison.[3] Link
